Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-
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Overview
Description
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- is a boron-containing compound that is widely used in organic synthesis. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions. It is particularly notable for its role in hydroboration reactions, where it adds across double bonds to form organoboranes.
Preparation Methods
The synthesis of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- typically involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with ethylene glycol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron-oxygen bonds. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- undergoes a variety of chemical reactions, including:
Scientific Research Applications
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through hydroboration and subsequent reactions.
Material Science: It is employed in the preparation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- involves the formation of a boron-oxygen bond with the substrate. In hydroboration reactions, the boron atom adds to the less substituted carbon of the double bond, while the hydrogen adds to the more substituted carbon. This regioselectivity is a key feature of the compound’s reactivity .
Comparison with Similar Compounds
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- is unique compared to other boron-containing compounds due to its stability and regioselectivity in hydroboration reactions. Similar compounds include:
Disiamylborane: Known for its use in hydroboration but less stable than 9-BBN.
Dicyclohexylborane: Another hydroboration reagent with different selectivity and stability properties.
Diisopinocamphenylborane: Used in asymmetric hydroboration reactions.
These compounds share similar reactivity but differ in their stability and selectivity, making Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- a preferred choice in many applications.
Biological Activity
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-, commonly referred to as a derivative of 9-borabicyclo[3.3.1]nonane (9-BBN), is an organoborane compound that has garnered attention for its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and implications for therapeutic use.
Chemical Structure and Properties
The compound is characterized by its boron-containing bicyclic structure, which contributes to its reactivity and interaction with biological molecules. The presence of boron in its structure allows it to participate in hydroboration reactions and other transformations that are valuable in organic synthesis.
The biological activity of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- can be attributed to several mechanisms:
- Hydroboration : The compound acts as a hydroboration reagent, facilitating the addition of boron to alkenes and alkynes. This reaction is crucial in the synthesis of various organic compounds with biological relevance.
- Catalytic Activity : As a metal-free catalyst, it has shown potential in catalyzing reactions involving carbodiimides and other substrates without the need for transition metals, making it an environmentally friendly alternative in synthetic chemistry .
Anticancer Activity
Recent studies have investigated the potential anticancer properties of organoboranes, including derivatives like Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-. The following table summarizes findings from relevant research:
Study | Cell Line | Treatment Concentration | Observed Effects |
---|---|---|---|
HCT116 | 10 µM | Inhibition of cell proliferation | |
MCF7 | 5 µM | Induction of apoptosis through ROS generation |
These findings suggest that the compound may induce cytotoxic effects in cancer cells through mechanisms such as oxidative stress.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of organoboranes. For instance, studies have shown that certain boron compounds can protect neuronal cells from oxidative damage:
Properties
CAS No. |
910866-98-7 |
---|---|
Molecular Formula |
C18H32B2O2 |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
9-[2-(9-borabicyclo[3.3.1]nonan-9-yloxy)ethoxy]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H32B2O2/c1-5-15-7-2-8-16(6-1)19(15)21-13-14-22-20-17-9-3-10-18(20)12-4-11-17/h15-18H,1-14H2 |
InChI Key |
FEKYWOCSISRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)OCCOB3C4CCCC3CCC4 |
Origin of Product |
United States |
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